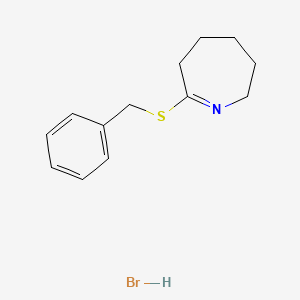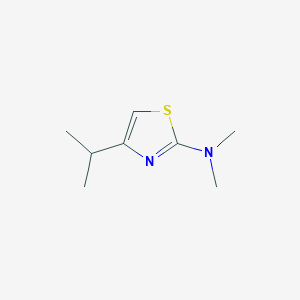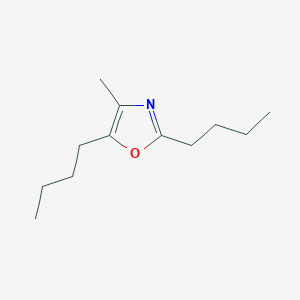
2,5-Dibutyl-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutyl-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . Additionally, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes is also widely employed .
Industrial Production Methods
Industrial production of oxazoles often utilizes flow chemistry techniques for rapid synthesis. For instance, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using manganese dioxide in a packed reactor . This method provides high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary but often involve mild temperatures and specific solvents to achieve high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific substituents and conditions used. For example, arylation reactions yield 2,5-disubstituted oxazoles, while cycloaddition reactions can produce pyridine or furan derivatives .
Scientific Research Applications
2,5-Dibutyl-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science:
Pharmaceuticals: The compound is part of various medicinal compounds, such as aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor).
Mechanism of Action
The mechanism of action of 2,5-Dibutyl-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways. For instance, oxazole derivatives can bind to enzymes and receptors via non-covalent interactions, influencing biological processes . The electron density from substituents can be delocalized into the oxazole ring, making it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dibutyl-4-methyl-1,3-oxazole include:
Isoxazoles: Differ by the position of the nitrogen atom.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Benzoxazoles: Feature a fused benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
CAS No. |
88300-08-7 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2,5-dibutyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-6-8-11-10(3)13-12(14-11)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
GJYCWEFBUWYVBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(O1)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
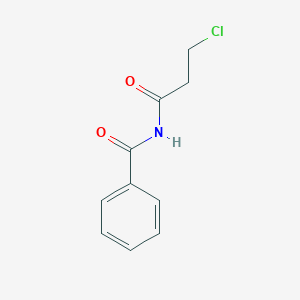
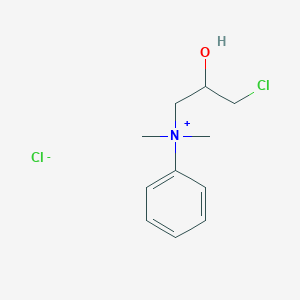
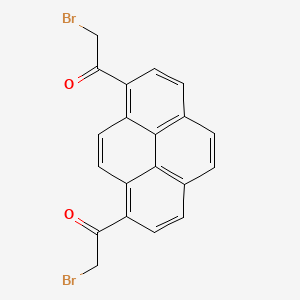

![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
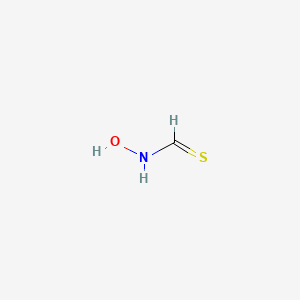

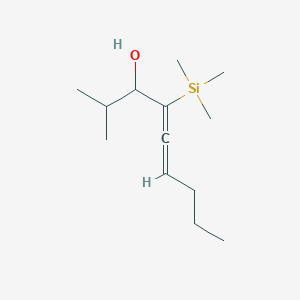
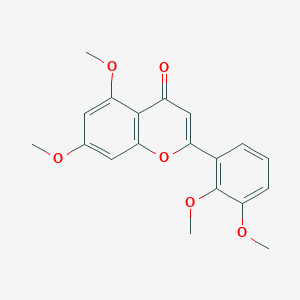
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

